molecular formula C4HF7 B1333283 1,1,2,3,3,4,4-Heptafluorobut-1-ene CAS No. 680-54-6

1,1,2,3,3,4,4-Heptafluorobut-1-ene

Cat. No.: B1333283
CAS No.: 680-54-6
M. Wt: 182.04 g/mol
InChI Key: NUPBXTZOBYEVIR-UHFFFAOYSA-N
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Description

“1,1,2,3,3,4,4-Heptafluorobut-1-ene” is a chemical compound with the molecular formula C4HF7 . It is also known by other names such as “1H-Perfluorobut-1-ene” and "heptafluorobutene" .


Molecular Structure Analysis

The molecular weight of this compound is 182.04 g/mol . The InChI representation of the molecule is InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H . The Canonical SMILES representation is C(C(C(=C(F)F)F)(F)F)(F)F .


Chemical Reactions Analysis

The oxidation of heptafluorobut-1-ene initiated by a chlorine atom creates carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 182.04 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . The exact mass is 181.99664717 g/mol .

Scientific Research Applications

Environmental Applications

1,1,2,3,3,4,4-Heptafluorobut-1-ene (CF2=CFCF2CF2H) has been studied for its potential in mitigating climate change due to its low global warming potentials. The kinetics of its reaction with chlorine atoms in the air were investigated, revealing its breakdown into compounds like carbonyl difluoride and tetrafluoropropanoyl fluoride. These compounds exhibit small global warming potentials, making this compound an environmentally friendly material (Sapkota & Marshall, 2022).

Chemical Synthesis

This chemical has been explored for its reactivity in various synthetic pathways. For instance, it undergoes cycloaddition reactions with benzenoid compounds, leading to aromatic products. It also reacts with nucleophiles such as oxygen, nitrogen, and sulfur, indicating its versatility in synthetic chemistry (Chambers & Edwards, 1998).

Synthesis of Derivatives

Research has shown that reactions of 1,1,2,3,3,4,4-heptafluorobut-2-ene with nucleophiles can lead to products analogous to those from hexafluorobut-2-yne. This demonstrates its utility in the synthesis of fluorinated compounds, which are important in various industrial applications (Chambers & Roche, 1996).

Material Science

The synthesis of this compound from hexachlorobutadiene and potassium fluoride led to the discovery of novel dienes and a triene. This synthesis pathway illustrates the compound's potential in material science, particularly in the development of new fluorinated materials (Chambers, Roche, & Vaughan, 1996).

Mechanism of Action

Target of Action

The primary target of 1,1,2,3,3,4,4-Heptafluorobut-1-ene is chlorine atoms in the air . The compound interacts with these atoms, initiating a series of chemical reactions .

Mode of Action

The interaction of this compound with chlorine atoms is initiated by a mercury UV lamp . This interaction leads to the oxidation of this compound .

Biochemical Pathways

The oxidation of this compound initiated by a chlorine atom follows a standard form, where oxygen adds to the initial radical created by Cl addition to make a peroxy species . This process affects the biochemical pathways of the compound, leading to the creation of major products .

Pharmacokinetics

The pharmacokinetics of this compound involve its reaction with chlorine atoms in the air . The rate constant for this reaction was determined using the relative rate method . Ethane was used as the reference compound for kinetic studies .

Result of Action

The oxidation of this compound initiated by a chlorine atom results in the creation of carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of chlorine atoms in the air . The use of a mercury UV lamp to generate atomic chlorine initiates the chemistry of the compound . The global warming potentials of the major products were found to be small, less than 1, indicating that the compound’s action has a low impact on the environment .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1,1,2,3,3,4,4-Heptafluorobut-1-ene . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The possibility of mitigating climate change by switching to materials with low global warming potentials motivates a study of the spectroscopic and kinetic properties of a fluorinated olefin . The global warming potentials of these two molecules were calculated from the measured IR spectra and estimated atmospheric lifetimes and found to be small, less than 1 .

Properties

IUPAC Name

1,1,2,3,3,4,4-heptafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBXTZOBYEVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=C(F)F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379253
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-54-6
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,1,2,3,3,4,4-Heptafluorobut-1-ene interact with chlorine atoms in the atmosphere, and what are the environmental consequences?

A1: The study investigates the reaction of this compound with chlorine atoms, a process relevant to atmospheric chemistry. The research reveals that this reaction primarily generates two main products: carbonyl difluoride (CF2=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF2CF2H) []. Importantly, the study determined the Global Warming Potentials (GWPs) of these products to be low, indicating a minimal contribution to climate change compared to other greenhouse gases.

Q2: What spectroscopic data was used to characterize this compound and its reaction products?

A2: The research employed Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction and identify the products []. Additionally, the study utilized density functional theory (DFT) calculations to predict the anharmonic vibrational frequencies of this compound and 2,2,3,3-tetrafluoropropanoyl fluoride, taking into account various low-energy conformations. These calculated frequencies showed good agreement with the experimental FTIR measurements, confirming the product identification and providing insights into their molecular structures.

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